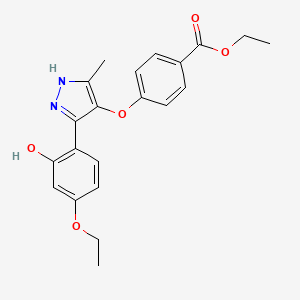

ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-4-26-16-10-11-17(18(24)12-16)19-20(13(3)22-23-19)28-15-8-6-14(7-9-15)21(25)27-5-2/h6-12,24H,4-5H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAUXYDMTQMOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)C(=O)OCC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxy-2-hydroxybenzaldehyde with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzaldehyde.

Reduction: Formation of ethyl 4-{[5-(4-ethoxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzyl alcohol.

Substitution: Formation of ethyl 4-{[5-(4-hydroxy-2-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]oxy}benzoate.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

Medicine: Explored for its anti-inflammatory and antioxidant properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate involves its interaction with specific molecular targets. The compound’s hydroxy and ethoxy groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can participate in π-π interactions with aromatic residues, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Pyrazole-Bearing Esters

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Substituent Positioning : The 4-ethoxy-2-hydroxyphenyl group in the target compound provides dual polar groups (ethoxy and hydroxyl) for H-bonding, contrasting with the single methoxy or methyl groups in analogs .

- Functional Group Reactivity : The aldehyde group in introduces nucleophilic reactivity absent in the ester-containing compounds, limiting its utility in stable formulations.

Electronic and Steric Properties

Table 2: Computational Analysis (Multiwfn )

| Compound | Electrostatic Potential (ESP) | HOMO-LUMO Gap (eV) | Topological Polar Surface Area (Ų) |

|---|---|---|---|

| Target Compound | High negative ESP near O atoms | 4.2 | 98.5 |

| Methyl 4-[3-(2-hydroxy-4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]oxy]benzoate | Moderate ESP near O atoms | 4.0 | 94.7 |

| (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | High ESP near aldehyde | 3.8 | 76.3 |

Key Findings :

- The target compound’s high ESP near oxygen atoms (hydroxyl and ester groups) suggests strong intermolecular interactions, corroborated by its high topological polar surface area (98.5 Ų).

- A narrower HOMO-LUMO gap in the aldehyde-containing analog (3.8 eV vs. 4.2 eV) indicates higher reactivity, aligning with its electrophilic aldehyde group.

Crystallographic and Conformational Insights

ORTEP-3 visualizations reveal that the ethoxy group in the target compound adopts a planar conformation with the phenyl ring, minimizing steric clash. In contrast, analogs with bulkier substituents (e.g., 4-methylphenyl in ) exhibit torsional strain, reducing packing efficiency in crystal lattices .

Q & A

Q. What are the standard protocols for synthesizing ethyl 4-((3-(4-ethoxy-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate?

A common approach involves multi-step organic reactions. For example, intermediates like pyrazole derivatives can be synthesized via condensation reactions under reflux conditions. A typical method includes dissolving precursors in absolute ethanol with glacial acetic acid as a catalyst, followed by refluxing (4–10 hours) and purification via column chromatography or recrystallization . Key steps include optimizing stoichiometry and solvent selection to avoid side products.

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

Structural confirmation relies on ¹H/¹³C NMR (to identify proton/carbon environments), IR spectroscopy (to detect functional groups like hydroxyl or ester carbonyl), and mass spectrometry (for molecular weight validation). X-ray crystallography is employed for absolute configuration determination, as seen in analogous pyrazole derivatives . Purity is assessed via HPLC with UV detection, using C18 columns and acetonitrile/water mobile phases.

Q. What are the key functional groups influencing this compound’s reactivity?

The molecule contains:

- A pyrazole core (acidic N-H, susceptible to alkylation or acylation).

- Benzoate ester (hydrolyzable under basic/acidic conditions).

- Ethoxy and hydroxyl groups (participants in hydrogen bonding and redox reactions). These groups dictate reactivity in substitution, hydrolysis, and coordination chemistry .

Q. What safety precautions are recommended for handling this compound?

While specific data is limited, general precautions for pyrazole derivatives include:

- Using PPE (gloves, goggles) to avoid skin/eye contact.

- Working in a fume hood due to potential respiratory irritancy.

- Storing in airtight containers away from light/moisture. First-aid measures for exposure include rinsing with water and consulting a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) can accelerate condensation .

- Temperature control : Lower temps reduce side reactions; microwave-assisted synthesis may shorten reaction times.

- Purification : Gradient column chromatography (hexane/ethyl acetate) or recrystallization from ethanol improves purity .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Purity variability : Impurities (e.g., unreacted intermediates) can skew assays. Validate purity via HPLC before testing .

- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times impact results. Standardize protocols across studies.

- Structural analogs : Compare activity with derivatives (e.g., fluorinated or methylated analogs) to identify SAR trends .

Q. What strategies are effective for structural modification to enhance pharmacological properties?

- Bioisosteric replacement : Substitute the ethoxy group with methoxy or halogen atoms to alter lipophilicity .

- Ester hydrolysis : Convert the benzoate ester to a carboxylic acid for improved solubility or salt formation.

- Pyrazole functionalization : Introduce sulfonyl or acyl groups to modulate receptor binding .

Q. How to design experiments to elucidate the compound’s mechanism of action?

- In vitro assays : Use enzyme inhibition studies (e.g., COX-2, kinases) to identify targets.

- Molecular docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes.

- Metabolite profiling : LC-MS/MS can identify degradation products or active metabolites in biological matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.